N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide is an organic compound that features a benzothiadiazole core. Benzothiadiazole derivatives are known for their photophysical properties and are often used in various scientific applications, including optoelectronics and photodynamic therapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide typically involves the functionalization of the benzothiadiazole core. One common method is the phosphorylation of 4-amino-2,1,3-benzothiadiazole, followed by further modifications . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzothiadiazole core.
Substitution: Various substituents can be introduced to the benzothiadiazole ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzothiadiazole core .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in photodynamic therapy.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in targeted tissues. The benzothiadiazole core plays a crucial role in this process by acting as a photosensitizer .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-yl)-4-(benzyloxy)benzamide: Similar structure but with a benzyloxy group instead of dipropoxy groups.
4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole: A derivative used in optoelectronic applications.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide is unique due to its specific functional groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where these properties are highly desirable .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-8-24-14-10-13(11-15(12-14)25-9-4-2)19(23)20-16-6-5-7-17-18(16)22-26-21-17/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGAVSUZKBBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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